molecular formula C15H12N4O B5538055 2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one

Cat. No.: B5538055
M. Wt: 264.28 g/mol
InChI Key: ICFKLMJOLFIEFP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one is a quinazolinone derivative. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one typically involves the condensation of 2-methyl-3-aminoquinazolin-4-one with pyridine-3-carbaldehyde under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction .

Chemical Reactions Analysis

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one can be compared with other quinazolinone derivatives such as:

  • 2-phenyl-3-substituted quinazolines
  • 2-methylthio-3-substituted quinazolines
  • 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one

These compounds share similar structural features but differ in their biological activities and chemical properties. The presence of the pyridine ring in this compound imparts unique properties, such as enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-11-18-14-7-3-2-6-13(14)15(20)19(11)17-10-12-5-4-8-16-9-12/h2-10H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFKLMJOLFIEFP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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